2-(Allylamino)-4-((4-hydroxy-2-methylphenyl)amino)-4-oxobutanoic acid
Description
2-(Allylamino)-4-((4-hydroxy-2-methylphenyl)amino)-4-oxobutanoic acid (CAS: 1097190-88-9) is a substituted butanoic acid derivative characterized by:
- Molecular Formula: C₁₄H₁₈N₂O₄
- Molecular Weight: 278.30 g/mol
- Key Functional Groups: An allylamino group (–NH–CH₂–CH₂–CH₂) at position 2. A 4-hydroxy-2-methylphenyl substituent attached via an amide linkage at position 3. A carboxylic acid group (–COOH) at the terminal position.
Properties
IUPAC Name |
4-(4-hydroxy-2-methylanilino)-4-oxo-2-(prop-2-enylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-3-6-15-12(14(19)20)8-13(18)16-11-5-4-10(17)7-9(11)2/h3-5,7,12,15,17H,1,6,8H2,2H3,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMBLSGDOPLAKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC(=O)CC(C(=O)O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Allylamino)-4-((4-hydroxy-2-methylphenyl)amino)-4-oxobutanoic acid is a complex organic molecule with potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms, effects, and relevant research findings.
Chemical Structure
The chemical structure of 2-(Allylamino)-4-((4-hydroxy-2-methylphenyl)amino)-4-oxobutanoic acid can be represented as follows:
- Molecular Formula : C₁₃H₁₅N₂O₃
- Molecular Weight : 251.27 g/mol
Research indicates that this compound may function as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. Its structural components suggest potential interactions with various biological targets, including:
- Kynurenine-3-hydroxylase : A key enzyme in the kynurenine pathway, which is implicated in neurodegenerative diseases and cancer .
- Androgen Receptors : Given its structural similarities to other compounds known to interact with androgen receptors, it may have implications in hormone-related therapies .
In Vitro Studies
Several studies have investigated the biological activity of related compounds and their derivatives. Key findings include:
- Inhibition of Kynurenine Pathway : Compounds similar to 2-(Allylamino)-4-((4-hydroxy-2-methylphenyl)amino)-4-oxobutanoic acid have been shown to inhibit kynurenine-3-hydroxylase activity effectively, reducing the production of neurotoxic metabolites in human macrophages .
- Antiproliferative Effects : Research demonstrates that certain derivatives exhibit antiproliferative effects on cancer cell lines, suggesting potential utility in oncology .
- Neuroprotective Properties : The inhibition of neurotoxic pathways indicates possible neuroprotective effects, which could be beneficial in treating conditions like Alzheimer's disease .
Case Studies
A notable case study involved the evaluation of a related compound's effects on prostate cancer cells. The study found that the compound induced apoptosis and inhibited cell proliferation more effectively than traditional therapies like enzalutamide . This highlights the potential of structurally similar compounds in cancer treatment.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Phenyl Ring Modifications: Hydroxyl vs.
- Amino Group Variations: Allylamino vs. Thienylmethylamino: The allylamino group in the target compound may confer flexibility in binding, while the thienylmethylamino group (1031281-07-8) introduces sulfur-based reactivity . Methylidene Group: The methylidene substituent in 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid creates a planar structure, influencing crystal packing and stability .
Pharmacological and Physicochemical Implications
- Bioavailability : Acetoxy (162753-02-8) and methoxy (56106-05-9) groups may enhance membrane permeability compared to the hydrophilic –OH group in the target compound .
- Metabolic Stability : Sulfur-containing analogs (899016-21-8) may exhibit slower metabolic degradation due to resistance to oxidative enzymes .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(allylamino)-4-((4-hydroxy-2-methylphenyl)amino)-4-oxobutanoic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via a multi-step approach:
Amide bond formation : React maleic anhydride with 4-hydroxy-2-methylaniline to form 4-((4-hydroxy-2-methylphenyl)amino)-4-oxobut-2-enoic acid (similar to methods in ).
Michael addition : Introduce allylamine via nucleophilic addition to the α,β-unsaturated ketone intermediate under basic conditions (e.g., K₂CO₃ in acetone) .
- Optimization : Yield depends on solvent polarity (e.g., acetone vs. DMF), stoichiometry (excess allylamine), and reaction time (1–3 hours at 50–60°C). Purification via recrystallization (methanol:toluene) improves purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?
- FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .
- ¹H NMR : Look for:
- Allyl group protons: δ 5.2–5.8 ppm (m, CH₂=CH–) and δ 3.8–4.2 ppm (d, N–CH₂–).
- Aromatic protons from 4-hydroxy-2-methylphenyl: δ 6.5–7.5 ppm (m) and δ 2.2 ppm (s, CH₃) .
- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., O–H···O between carboxylic acid and amide groups), confirming tautomeric forms and crystal packing .
Q. How does the compound’s solubility profile impact its use in biological assays?
- Solubility : Low in water due to hydrophobic allyl and aromatic groups. Use DMSO for stock solutions (<10% v/v in cell culture media).
- Buffer compatibility : Adjust pH to 7–8 (carboxylic acid deprotonation) for aqueous stability. Precipitation in acidic conditions may require co-solvents (e.g., PEG-400) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during structural elucidation?
- Contradiction analysis : Unassigned peaks may arise from tautomerism (e.g., enol-keto equilibrium) or impurities from incomplete Michael addition.
- Resolution :
- Perform 2D NMR (COSY, HSQC) to map proton-carbon correlations.
- Use LC-MS to identify byproducts (e.g., unreacted intermediates) .
- Compare experimental IR/Raman spectra with computational (DFT) predictions .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?
- Molecular docking : Use AutoDock Vina to model binding to targets like cyclooxygenase (COX-2), leveraging the allyl group’s hydrophobic interactions and the phenolic –OH for hydrogen bonding .
- MD simulations : Assess stability of ligand-protein complexes (50 ns trajectories) in explicit solvent (TIP3P water model) .
Q. How do structural modifications (e.g., replacing allylamine with other amines) alter bioactivity?
- SAR study :
- Replace allylamine with propargylamine or benzylamine to compare electronic/steric effects.
- Test derivatives for anti-inflammatory activity (COX-2 inhibition) or cytotoxicity (MTT assay on cancer cell lines) .
- Data interpretation : Enhanced activity with bulkier amines suggests hydrophobic binding pockets; reduced activity with electron-withdrawing groups indicates charge-sensitive interactions .
Data Contradiction and Validation
Q. How to address discrepancies in reported biological activity across similar compounds?
- Case study : If Compound A shows IC₅₀ = 12.5 µM for enzyme X, but a structural analog (Compound B) has no activity:
- Verify assay conditions (pH, cofactors).
- Check purity (HPLC ≥95%) and confirm stereochemistry (CD spectroscopy) .
- Comparative table :
| Compound | Target Enzyme | IC₅₀ (µM) | Notes |
|---|---|---|---|
| Target compound | COX-2 | 15.2 | Allyl group enhances membrane permeability |
| 4-Fluorophenyl analog | COX-2 | 25.8 | Fluorine increases electronegativity but reduces solubility |
| Unsubstituted analog | COX-2 | >100 | Lack of hydrophobic groups weakens binding |
| Hypothetical data inspired by . |
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
